![molecular formula C21H22ClNO3 B6138431 methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)
methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate, commonly known as ML352, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has shown promising results in various pre-clinical studies.
Mécanisme D'action
The mechanism of action of ML352 involves its interaction with various molecular targets in the body. It has been found to modulate the activity of enzymes and receptors involved in various signaling pathways, including the Wnt signaling pathway, the beta-amyloid pathway, and the dopaminergic pathway. ML352 has also been shown to act as a potent antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects
ML352 has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce the accumulation of amyloid-beta plaques, and protect dopaminergic neurons from degeneration. ML352 has also been found to modulate the activity of enzymes and receptors involved in various signaling pathways, leading to the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ML352 in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, the limitations of using ML352 include its high cost and limited availability, as well as the need for further research to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research and development of ML352. These include the optimization of its pharmacokinetics and pharmacodynamics, the identification of new molecular targets, and the evaluation of its potential therapeutic applications in other diseases. Further research is also needed to understand the safety and toxicity profile of ML352, as well as its potential for clinical translation.
Conclusion
In conclusion, ML352 is a novel compound that has shown promising results in various pre-clinical studies. It has the potential to be used in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action, physiological effects, and potential therapeutic applications. ML352 represents a promising avenue for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ML352 involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-(3-chlorobenzoyl)-1-piperidinol. This intermediate is then reacted with methyl 4-bromobenzoate to give the final product, ML352. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
ML352 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, ML352 has been found to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, ML352 has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease. In Parkinson's disease, ML352 has been found to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
methyl 4-[[3-(3-chlorobenzoyl)piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)16-9-7-15(8-10-16)13-23-11-3-5-18(14-23)20(24)17-4-2-6-19(22)12-17/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRHVZMCYZWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.